molecular formula C8H9N3S B073599 3-Methyl-2-benzothiazolone hydrazone CAS No. 1128-67-2

3-Methyl-2-benzothiazolone hydrazone

Cat. No. B073599
CAS RN: 1128-67-2
M. Wt: 179.24 g/mol
InChI Key: PHOLIFLKGONSGY-UHFFFAOYSA-N
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Description

3-Methyl-2-benzothiazolone hydrazone, also known as MBTH, is a chemical compound with the molecular formula C8H9N3S . It is used in various chemical reactions and has been the subject of numerous studies .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2-benzothiazolone hydrazone consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms. The molecular weight of this compound is 179.242 Da .


Chemical Reactions Analysis

3-Methyl-2-benzothiazolone hydrazone is known to react sensitively with various keto acids to form azine derivatives, which give characteristic ultraviolet absorption spectra . It also reacts to form a stable pink color with catechol and a blue color with hydroquinone .


Physical And Chemical Properties Analysis

3-Methyl-2-benzothiazolone hydrazone is a solid substance with a molecular weight of 179.242 Da. It has a melting point of 270-274 °C (dec.) .

Scientific Research Applications

Spectrophotometric Determination of Selenium and Tellurium

MBTH is used as a reagent for the spectrophotometric determination of trace amounts of selenium and tellurium in environmental samples. This application is crucial for monitoring the presence of these elements due to their toxicity and environmental impact .

Determination of Cyanide

The compound serves as a sensitive reagent for detecting cyanide ions. This is particularly important in environmental monitoring and treatment of industrial waste, where cyanide can pose significant health hazards .

Analysis of Aliphatic Aldehydes

MBTH is utilized for the spectrophotometric determination of aliphatic aldehydes. This application is valuable in food industry quality control and in the assessment of lipid oxidation products in biological systems .

Hexosamines in Glycosaminoglycans

The compound is employed in the determination of hexosamines in glycosaminoglycans. This is essential for biochemical studies involving cartilage and connective tissue, as well as in the diagnosis of certain disorders .

Peroxidase Color Reaction

MBTH is incorporated into a new peroxidase color reaction. This application is significant in clinical diagnostics and research, as peroxidase activity is a key indicator of various physiological and pathological processes .

Determination of Cholesterol and Benzodiazepines

As a chromogenic reagent, MBTH is used for determining cholesterol and benzodiazepines. This has applications in clinical diagnostics, pharmaceutical analysis, and therapeutic drug monitoring .

Enzyme Activity Assays

MBTH is involved in assays for enzyme activity. This application is fundamental in biochemistry and molecular biology for studying enzyme kinetics and mechanisms .

Synthesis of Benzothiazolium Azo Dyes

Lastly, MBTH is used in the synthesis of benzothiazolium azo dyes. These dyes have various applications, including in textile coloring, biological staining, and as indicators in analytical chemistry .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and should be handled with care. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. In case of ingestion, immediate medical attention is required .

properties

IUPAC Name

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOLIFLKGONSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4338-98-1 (mono-hydrochloride), 14448-67-0 (unspecified HCl)
Record name 3-Methyl-2-benzothiazolone hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128672
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DSSTOX Substance ID

DTXSID4061541
Record name (3-Methyl-2-benzothiazolinylidene)hydrazine
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Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-benzothiazolone hydrazone

CAS RN

1128-67-2
Record name 3-Methyl-2-benzothiazolinone hydrazone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-benzothiazolone hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzothiazolone, 3-methyl-, hydrazone
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Record name (3-Methyl-2-benzothiazolinylidene)hydrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbenzothiazol-2(3H)-one hydrazone
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Synthesis routes and methods

Procedure details

Into a flask equipped with a reflux condenser and magnetic stirrer is charged 50 ml water. Then 28.1 g (0.076 moles) 3-methyl-2-methylthiobenzothiazolium p-toluene sulfonate is dissolved with slight heating. A solution of 9.1 g (0.15 moles) formylhydrazine in 25 ml of water then is added and the mixture is heated at reflux for 15 minutes. The cooled suspension is made acidic until a clear solution results, then made basic. The product precipitates and is filtered, giving 9.1 g (66%), m.p. 134° C.
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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